Preservation of the Native Pro50 Helix Kink: A Structural Motif Absent in Shorter Fragments
The 34–65 polypeptide adopts a right-handed α-helix from Lys41 to Leu62 that is interrupted by a kink of 27 degrees centered at Pro50, precisely matching the helix geometry observed in the high-resolution electron cryomicroscopy model of full-length bacteriorhodopsin [1][2]. In contrast, the shorter synthetic 48–54 heptapeptide (Leu-Val-Pro-Ala-Ile-Ala-Phe), which overlaps the kink region, adopts a β-like conformation in dimyristoylphosphatidylcholine vesicles and an α-helical-like structure only in fluorinated alcohols, demonstrating that the minimal sequence alone is insufficient to encode the native kinked α-helix [3]. The Pro50 kink is functionally critical: site-directed solid-state ¹³C NMR studies of [1-¹³C]Pro-labeled bacteriorhodopsin have shown that the kinks at Pro50, Pro91, and Pro186 contribute to efficient packing of the seven-transmembrane-helix bundle around the retinal cofactor [4].
| Evidence Dimension | Helix kink angle at Pro50 (degrees) |
|---|---|
| Target Compound Data | 27 ± 2 degrees (Pro50 kink, α-helix Lys41–Leu62) [1][2] |
| Comparator Or Baseline | 48–54 heptapeptide: no kinked α-helix; forms β-like structure in lipid vesicles and α-helical-like structure only in hexafluoroisopropyl alcohol [3] |
| Quantified Difference | Presence vs. absence of a structurally defined Pro50 kink; secondary structure identity depends on peptide length and solvent environment |
| Conditions | 34–65 polypeptide in perdeuterated SDS micelles (pH not specified, 293 K) by 2D ¹H-NMR; 48–54 heptapeptide in DMPC vesicles and hexafluoroisopropyl alcohol by CD and NMR |
Why This Matters
A researcher studying helix-packing interactions that depend on the native Pro50 kink geometry cannot use shorter fragments that fail to adopt this structural feature; the 34–65 polypeptide is the minimal sequence-verified construct that recapitulates this functionally essential distortion.
- [1] Lomize, A. L., Pervushin, K. V., & Arseniev, A. S. (1992). Spatial structure of (34-65)bacterioopsin polypeptide in SDS micelles determined from nuclear magnetic resonance data. Journal of Biomolecular NMR, 2(4), 361–372. doi:10.1007/BF01874814 View Source
- [2] Maslennikov, I. V., Lomize, A. L., Arseniev, A. S., Kozhich, A. T., Ivanov, V. T., & Bystrov, V. F. (1991). Conformational analysis of a segment in bacterioopsin by two-dimensional ¹H-NMR spectroscopy. Bioorganicheskaya Khimiya, 17(11), 1456–1469. PMID: 1811541 View Source
- [3] Sugihara, T., Blout, E. R., & Wallace, B. A. (1982). Hydrophobic oligopeptides in solution and in phospholipid vesicles: synthetic fragments of bacteriorhodopsin. Biochemistry, 21(14), 3444–3452. doi:10.1021/bi00257a030 View Source
- [4] Kimura, S., Naito, A., Tuzi, S., & Saitô, H. (2003). Local protein structure and dynamics at kinked transmembrane α-helices of [1-¹³C]Pro-labeled bacteriorhodopsin as revealed by site-directed solid-state ¹³C NMR. Journal of Molecular Structure, 654(1–3), 131–138. doi:10.1016/S0022-2860(03)00137-6 View Source
